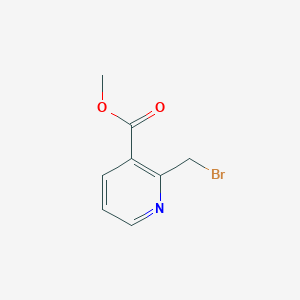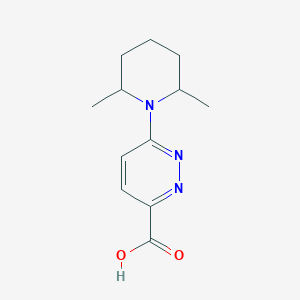
6-(2,6-二甲基哌啶-1-基)吡啶并嗪-3-羧酸
描述
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌啶衍生物的合成
哌啶衍生物在药物设计中至关重要,而6-(2,6-二甲基哌啶-1-基)吡啶并嗪-3-羧酸是合成各种取代哌啶、螺哌啶、稠合哌啶和哌啶酮的关键中间体。 这些化合物存在于二十多种药物类别中,在制药行业发挥着重要作用 .
药理学应用
该化合物参与开发具有潜在药理学应用的药物。 它用于发现和生物学评价潜在药物,特别是那些含有哌啶部分的药物,哌啶部分是许多药物化合物中的常见结构 .
抗菌剂
研究表明,吡啶并嗪衍生物,包括6-(2,6-二甲基哌啶-1-基)吡啶并嗪-3-羧酸,具有抗菌性能。 这使得它们在开发新的抗菌剂以对抗耐药菌株和其他病原体方面具有价值 .
抗抑郁药和降压药
该化合物已被研究用于抗抑郁药和降压药。 它的结构框架允许开发能够与与这些疾病相关的生物学靶标相互作用的化合物 .
抗癌研究
吡啶并嗪衍生物正因其抗癌性能而被探索。 6-(2,6-二甲基哌啶-1-基)吡啶并嗪-3-羧酸的独特结构可能有助于合成新型抗癌剂,为治疗提供新的途径 .
抗血小板和抗溃疡药物
该化合物的衍生物在抗血小板和抗溃疡药物的开发中显示出希望。 它具有功能化的能力,可以创建能够预防血栓形成并保护胃肠道内壁的药物 .
农用化学品应用
除了制药以外,吡啶并嗪衍生物,包括该化合物,已知在农用化学品中具有应用。 它们可用于创建除草剂和杀虫剂,从而提高农业生产力 .
离子型药物的开发
该化合物已被鉴定为一种有效的离子型药物,可用于开发调节离子通道的药物。 这在治疗与离子通道功能障碍相关的疾病方面特别相关 .
作用机制
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to interact with their targets, leading to a variety of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
生化分析
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phosphodiesterases, which are enzymes that play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses.
Cellular Effects
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the cAMP signaling pathway by inhibiting phosphodiesterase activity, leading to increased levels of cAMP within the cell . This elevation in cAMP can result in various downstream effects, including changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as phosphodiesterases, inhibiting their activity . This inhibition prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of phosphodiesterases affects the metabolism of cyclic nucleotides, leading to altered cellular energy balance and signaling . These interactions highlight the compound’s role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential effects on cellular function.
Subcellular Localization
The subcellular localization of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-7-6-10(12(16)17)13-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUGMBJKKUSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



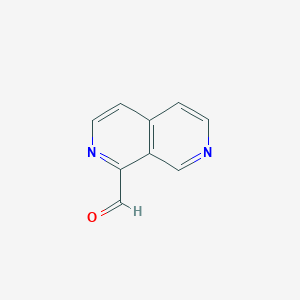


![2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B1465186.png)
![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)
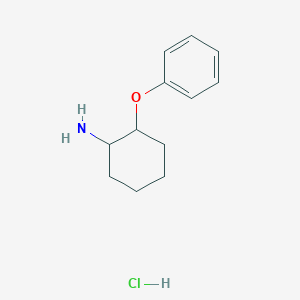
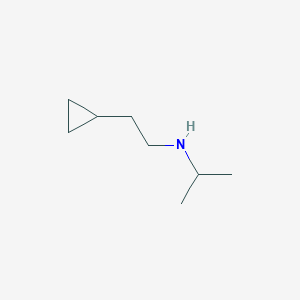
![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)

